1-(3,4-Difluoro-2-methoxyphenyl)piperazine
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Overview
Description
1-(3,4-Difluoro-2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H14F2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals. The presence of fluorine atoms and a methoxy group in its structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-2-methoxyphenyl)piperazine typically involves the reaction of 3,4-difluoro-2-methoxyaniline with piperazine under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines.
Aza-Michael addition: Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluoro-2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine compounds.
Scientific Research Applications
1-(3,4-Difluoro-2-methoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other biological molecules, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A similar compound with a methoxy group at a different position.
1-(4-Methoxyphenyl)piperazine: Another derivative with the methoxy group at the para position.
1-(2,3-Dichlorophenyl)piperazine: A compound with chlorine atoms instead of fluorine.
Uniqueness
1-(3,4-Difluoro-2-methoxyphenyl)piperazine is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
Molecular Formula |
C11H14F2N2O |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(3,4-difluoro-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H14F2N2O/c1-16-11-9(3-2-8(12)10(11)13)15-6-4-14-5-7-15/h2-3,14H,4-7H2,1H3 |
InChI Key |
BMAHRDPHGJQSHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)N2CCNCC2 |
Origin of Product |
United States |
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